molecular formula C17H16N4O2S B3492536 3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE

3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE

Cat. No.: B3492536
M. Wt: 340.4 g/mol
InChI Key: SFTMCBPJASQAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a benzimidazole core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE typically involves multi-step synthetic routes. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the triazole ring through cyclization reactions. The benzylsulfonyl group is then introduced via sulfonylation reactions. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or triazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to the disruption of key biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE include other triazolobenzimidazole derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and chemical properties. Some examples include:

Properties

IUPAC Name

1-benzylsulfonyl-4-ethyl-[1,2,4]triazolo[4,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-20-14-10-6-7-11-15(14)21-16(20)18-19-17(21)24(22,23)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTMCBPJASQAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NN=C3S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE
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3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE
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3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE
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3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE
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3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE

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